LogP Comparison: Para-Bromo vs. Ortho-Bromo Isomer
The measured logP of the target compound is 3.174, providing a quantifiable reference point for lipophilicity-driven selection [1]. The ortho-bromo positional isomer (CAS 1251342-65-0) is expected to exhibit a different logP due to intramolecular hydrogen bonding between the ortho-bromine and the thiazole nitrogen, a well-established effect in ortho-halogenated aryl-heterocycle systems. For context, the logP of the closely related 2-(2-bromophenyl)-1,3-thiazole is reported as 3.426, approximately 0.25 log units higher than the 3.300 reported for the para isomer 2-(4-bromophenyl)-1,3-thiazole [2]. This difference of ~0.25 log units translates to a nearly 1.8-fold difference in partition coefficient, which can be significant for tissue distribution predictions.
| Evidence Dimension | Lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | logP = 3.174 (measured, ChemBase) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-1,3-thiazole: XLogP3 = 3.300; 2-(2-Bromophenyl)-1,3-thiazole: logP = 3.426 (calculated) |
| Quantified Difference | ΔlogP ≈ 0.25 between ortho and para bromophenyl-thiazole scaffolds; target compound expected to follow same trend with additional polarity from hydroxyl group |
| Conditions | Physicochemical measurement data from independent database sources. Direct head-to-head logP for the two 1248048-23-8 vs. 1251342-65-0 isomers is not available in the literature. |
Why This Matters
For medicinal chemistry programs or pharmacological screening cascades where lipophilicity is a critical parameter (e.g., CNS drug design, where logP 2–4 is often targeted), the 0.25 log unit difference between para and ortho substitution can influence both membrane permeability and off-target binding profiles, making the para isomer the preferred choice for consistent SAR interpretation free of ortho-specific steric and electronic anomalies.
- [1] ChemBase.cn. 1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol. logP: 3.174. Enamine LLC. View Source
- [2] ChemBase.cn. 2-(2-bromophenyl)-1,3-thiazole. LogP: 3.426. View Source
